Methyl 2-((1H-1,2,4-triazol-5-yl)thio)acetate
Overview
Description
“Methyl 2-((1H-1,2,4-triazol-5-yl)thio)acetate” is a chemical compound that is part of a class of compounds known as 1,2,4-triazole derivatives . These derivatives are of significant interest in medicinal chemistry due to their potential as anticancer agents .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “Methyl 2-((1H-1,2,4-triazol-5-yl)thio)acetate”, involves a series of chemical reactions. The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “Methyl 2-((1H-1,2,4-triazol-5-yl)thio)acetate” is represented by the linear formula C5H7N3O2S . The InChI code for this compound is 1S/C5H7N3O2S/c1-10-4(9)2-11-5-6-3-7-8-5/h3H,2H2,1H3,(H,6,7,8) .Chemical Reactions Analysis
The chemical reactions involving “Methyl 2-((1H-1,2,4-triazol-5-yl)thio)acetate” and similar compounds are complex and can involve multiple steps. These reactions are typically evaluated using various techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis
“Methyl 2-((1H-1,2,4-triazol-5-yl)thio)acetate” has a molecular weight of 173.2 . It has a boiling point of 344.3±44.0C at 760 mmHg and a melting point of 119-121C .Scientific Research Applications
Anticonvulsant Activity: 1,2,3-triazoles, including our compound, exhibit promising anticonvulsant effects. Researchers have explored their potential as novel antiepileptic agents, aiming to improve treatment options for epilepsy patients .
Anticancer Potential: The 1,2,3-triazole core has been incorporated into various anticancer drugs. Our compound’s structural resemblance to amide bonds makes it an attractive candidate for cancer therapy. Researchers have investigated its cytotoxicity against cancer cell lines, paving the way for further studies .
Organic Synthesis
The synthesis of 1,2,3-triazoles has been a subject of extensive research. Various methodologies exist, including “click chemistry.” Researchers have developed facile and straightforward approaches to access this scaffold, enabling its incorporation into diverse organic molecules .
Supramolecular Chemistry
1,2,3-triazoles participate in supramolecular interactions, forming host-guest complexes and self-assembled structures. Their ability to engage in hydrogen bonding and π-π stacking interactions contributes to their relevance in this field .
Chemical Biology
Researchers have utilized 1,2,3-triazoles for bioconjugation and labeling purposes. These compounds serve as versatile tools for studying biological processes, including protein-protein interactions and enzyme activity .
Fluorescent Imaging
The fluorescent properties of 1,2,3-triazoles make them valuable in bioimaging applications. By incorporating these motifs into probes, scientists can visualize cellular processes and track specific molecules within living systems .
Materials Science
1,2,3-triazoles find applications in materials science, particularly in designing functional materials. Their stability, aromatic character, and hydrogen bonding ability contribute to their use in creating novel materials with tailored properties .
For further reading, you can explore the detailed studies mentioned in the references . Happy scientific exploration! 🧪🔬
Future Directions
The future directions for research on “Methyl 2-((1H-1,2,4-triazol-5-yl)thio)acetate” and similar compounds are promising. Given their potential as anticancer agents, further studies are needed to fully understand their mechanisms of action and to evaluate their efficacy and safety in clinical settings .
Mechanism of Action
Target of Action
Methyl 2-((1H-1,2,4-triazol-5-yl)thio)acetate is a compound that contains a 1,2,4-triazole ring . Compounds with this structure are known to interact with the heme moiety of CYP-450 enzymes . These enzymes play a crucial role in the metabolism of various substances, including drugs and endogenous compounds.
Mode of Action
The nitrogen atoms of the 1,2,4-triazole ring in Methyl 2-((1H-1,2,4-triazol-5-yl)thio)acetate bind to the iron in the heme moiety of CYP-450 . This interaction can lead to changes in the enzyme’s activity, potentially affecting the metabolism of other substances.
Biochemical Pathways
Given its interaction with cyp-450 enzymes, it may influence various metabolic pathways that these enzymes are involved in .
Pharmacokinetics
Its interaction with cyp-450 suggests that it may be metabolized by these enzymes .
Result of Action
Its interaction with CYP-450 enzymes suggests that it may influence the metabolism of various substances, potentially leading to changes in cellular processes .
Action Environment
The action, efficacy, and stability of Methyl 2-((1H-1,2,4-triazol-5-yl)thio)acetate can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature . Additionally, factors such as pH and the presence of other substances could potentially affect its action.
properties
IUPAC Name |
methyl 2-(1H-1,2,4-triazol-5-ylsulfanyl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S/c1-10-4(9)2-11-5-6-3-7-8-5/h3H,2H2,1H3,(H,6,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFSTRVXOZDNGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NC=NN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001260720 | |
Record name | Methyl 2-(1H-1,2,4-triazol-5-ylthio)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001260720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((1H-1,2,4-triazol-5-yl)thio)acetate | |
CAS RN |
24127-59-1 | |
Record name | Methyl 2-(1H-1,2,4-triazol-5-ylthio)acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24127-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-(1H-1,2,4-triazol-5-ylthio)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001260720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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